3-(2-Chlorophenyl)-6-(2,6-dichlorophenyl)-1,2,4,5-tetrazine
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Overview
Description
3-(2-Chlorophenyl)-6-(2,6-dichlorophenyl)-1,2,4,5-tetrazine is a heterocyclic compound that belongs to the tetrazine family
Preparation Methods
The synthesis of 3-(2-Chlorophenyl)-6-(2,6-dichlorophenyl)-1,2,4,5-tetrazine typically involves the reaction of 2-chlorobenzonitrile with 2,6-dichlorobenzonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-(2-Chlorophenyl)-6-(2,6-dichlorophenyl)-1,2,4,5-tetrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Chlorophenyl)-6-(2,6-dichlorophenyl)-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-6-(2,6-dichlorophenyl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth.
Comparison with Similar Compounds
3-(2-Chlorophenyl)-6-(2,6-dichlorophenyl)-1,2,4,5-tetrazine can be compared with other similar compounds, such as:
3-(2-Chlorophenyl)-1,2,4,5-tetrazine: Lacks the additional dichlorophenyl group, which may result in different chemical and biological properties.
6-(2,6-Dichlorophenyl)-1,2,4,5-tetrazine: Similar structure but without the 2-chlorophenyl group, leading to variations in reactivity and applications.
Properties
CAS No. |
162320-81-2 |
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Molecular Formula |
C14H7Cl3N4 |
Molecular Weight |
337.6 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-6-(2,6-dichlorophenyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H7Cl3N4/c15-9-5-2-1-4-8(9)13-18-20-14(21-19-13)12-10(16)6-3-7-11(12)17/h1-7H |
InChI Key |
NFGGITIJPYRNJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C=CC=C3Cl)Cl)Cl |
Origin of Product |
United States |
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